molecular formula C6H6F2N2O B13156645 [2-(Difluoromethyl)pyrimidin-5-yl]methanol

[2-(Difluoromethyl)pyrimidin-5-yl]methanol

Katalognummer: B13156645
Molekulargewicht: 160.12 g/mol
InChI-Schlüssel: GRZLCQPJNCHMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Difluoromethyl)pyrimidin-5-yl]methanol is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, with a methanol group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)pyrimidin-5-yl]methanol typically involves the introduction of a difluoromethyl group to a pyrimidine ring followed by the addition of a methanol group at the 5-position. One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Difluoromethyl)pyrimidin-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(Difluoromethyl)pyrimidin-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its difluoromethyl group can enhance the binding affinity and selectivity of the compound towards biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Wirkmechanismus

The mechanism of action of [2-(Difluoromethyl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(Difluoromethyl)pyrimidin-5-yl]methanol is unique due to its specific combination of a difluoromethyl group and a methanol group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H6F2N2O

Molekulargewicht

160.12 g/mol

IUPAC-Name

[2-(difluoromethyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C6H6F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-2,5,11H,3H2

InChI-Schlüssel

GRZLCQPJNCHMCY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.